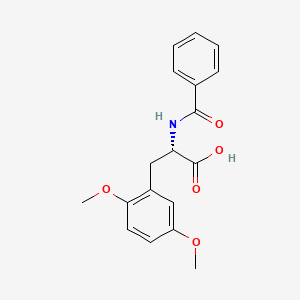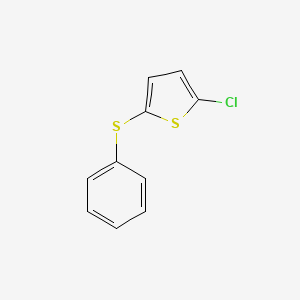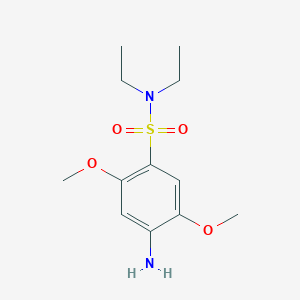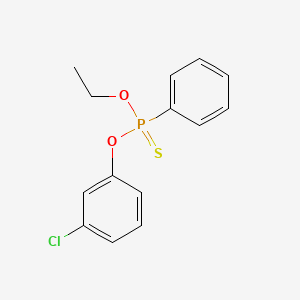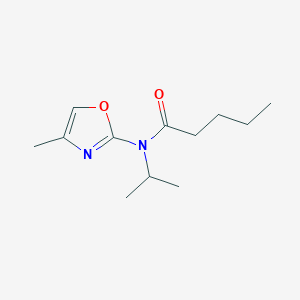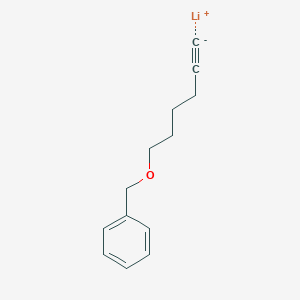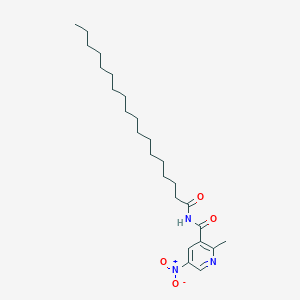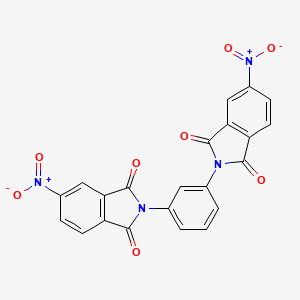![molecular formula C10H8N6O4 B14615660 3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone CAS No. 57024-59-6](/img/structure/B14615660.png)
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is a heterocyclic compound that belongs to the class of pteridines. Pteridines are known for their diverse biological activities and are found in various natural products, including folic acid and biopterin. This compound is characterized by its fused ring structure, which includes pyrimidine and pteridine moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,6-triaminopyrimidine with dimethyl malonate in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered electronic properties.
科学的研究の応用
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and affecting cellular pathways.
類似化合物との比較
Similar Compounds
- 6,8-Dimethylpyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- 1,3-Dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione
Uniqueness
3,7-Dimethylpyrimido[5,4-g]pteridine-2,4,6,8(1H,3H,7H,9H)-tetrone is unique due to its specific ring structure and the presence of multiple functional groups that allow for diverse chemical reactivity. Its ability to intercalate into DNA and its potential biological activities make it a compound of significant interest in scientific research.
特性
CAS番号 |
57024-59-6 |
|---|---|
分子式 |
C10H8N6O4 |
分子量 |
276.21 g/mol |
IUPAC名 |
3,7-dimethyl-1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C10H8N6O4/c1-15-7(17)3-5(13-9(15)19)12-6-4(11-3)8(18)16(2)10(20)14-6/h1-2H3,(H2,12,13,14,19,20) |
InChIキー |
DSPNMENYDXKZRH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C2=C(NC1=O)N=C3C(=N2)C(=O)N(C(=O)N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octoxyphenol](/img/structure/B14615579.png)
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
